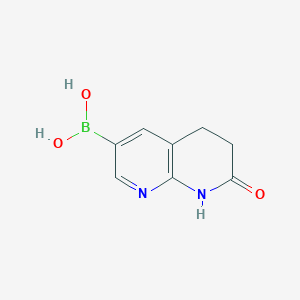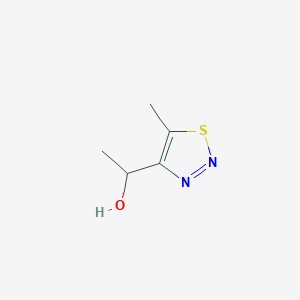![molecular formula C5H11BO3 B15297339 [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid CAS No. 132048-17-0](/img/structure/B15297339.png)
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxypentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid involves the hydroboration of 5-hydroxypent-1-yne. This reaction typically employs a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) under mild conditions. The hydroboration reaction proceeds with syn-selectivity, resulting in the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Ethers or esters.
Scientific Research Applications
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism by which [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, forming stable complexes with target molecules. These interactions are crucial in various applications, including sensing and catalysis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a hydroxypentene chain.
Methylboronic acid: Contains a methyl group instead of a hydroxypentene chain.
Vinylboronic acid: Features a vinyl group in place of the hydroxypentene chain.
Uniqueness
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is unique due to its hydroxypentene chain, which imparts distinct reactivity and properties. This compound’s ability to form stable complexes with diols and its versatility in various chemical reactions make it a valuable tool in synthetic chemistry and other scientific fields .
Properties
CAS No. |
132048-17-0 |
|---|---|
Molecular Formula |
C5H11BO3 |
Molecular Weight |
129.95 g/mol |
IUPAC Name |
[(E)-5-hydroxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H11BO3/c7-5-3-1-2-4-6(8)9/h2,4,7-9H,1,3,5H2/b4-2+ |
InChI Key |
HDXMSEDOLLTDDQ-DUXPYHPUSA-N |
Isomeric SMILES |
B(/C=C/CCCO)(O)O |
Canonical SMILES |
B(C=CCCCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


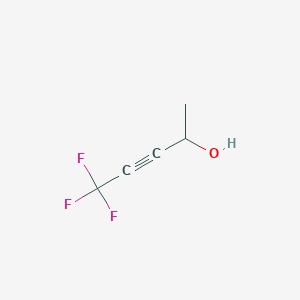
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
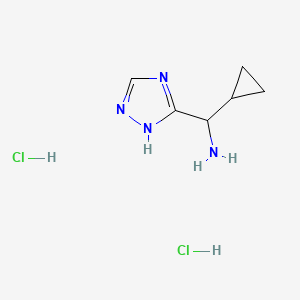
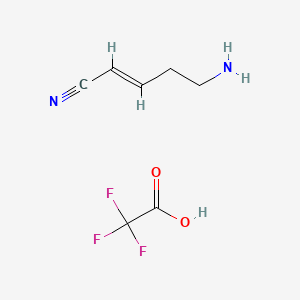
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)

![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
